![molecular formula C13H22O2 B1618175 11-Dodecynoic acid, methyl ester CAS No. 24567-43-9](/img/structure/B1618175.png)
11-Dodecynoic acid, methyl ester
Overview
Description
“11-Dodecynoic acid, methyl ester” is a chemical compound with the formula C13H22O2 . It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 1 double bond, 1 triple bond, and 1 ester (aliphatic) .
Synthesis Analysis
The synthesis of an ester, such as “this compound”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of “this compound” includes a chain of 13 carbon atoms, with a methyl ester group attached to one end . The molecule also contains 22 hydrogen atoms and 2 oxygen atoms .
Chemical Reactions Analysis
The mechanism of action for the formation of “this compound” involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 212.3285 . More detailed physical and chemical properties could not be found in the available resources.
Scientific Research Applications
Synthesis and Biological Activity
11-Dodecynoic acid, methyl ester is part of a broader class of compounds known as fatty acid methyl esters (FAMEs), which have garnered interest in various fields of scientific research due to their diverse properties and applications. The synthesis and biological activities of such compounds, including plant stress hormones like jasmonic acid and its derivatives, have been a subject of medicinal chemistry research. Jasmonic acid and its methyl ester have shown potential in drug development due to their biological activities in plants, indicating a pathway for future therapeutics in related fields (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).
Environmental Fate and Behavior
The environmental fate and behavior of FAMEs, including compounds like this compound, have been a significant area of research, especially in the context of their use in biodiesel and potential environmental impacts. Studies have focused on their biodegradability under both aerobic and anaerobic conditions, with findings suggesting that FAMEs, including biodiesel constituents, are generally readily biodegradable. This characteristic is vital for assessing the environmental impact of FAME spills or discharges into aquatic and soil environments (Alan O. Thomas, M. Leahy, Jonathan W. N. Smith, M. Spence, 2017).
Analytical Method Development
The development of analytical methods for the identification and quantification of FAMEs, including this compound, in various matrices, has been crucial for both environmental monitoring and product quality control. Various analytical techniques, including chromatographic and spectroscopic methods, have been optimized to detect and quantify these compounds accurately in complex samples. This area of research supports the regulatory compliance and safety assessment of products containing FAMEs and aids in environmental monitoring programs (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).
Catalysis and Chemical Synthesis
Research in catalysis and chemical synthesis has explored the utilization of FAMEs, including this compound, as feedstocks for the production of value-added chemicals and materials. Solid catalysts have been investigated for their efficiency in esterification reactions involving unsaturated phytogenic substrates, including FAMEs. These studies aim to develop more sustainable and environmentally friendly catalytic processes for the synthesis of industrial chemicals and materials from renewable resources (N. Sevostyanova, S. Batashev, 2023).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 11-Dodecynoic acid, methyl ester involves the conversion of carboxylic acids to methyl esters . This process begins with a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .
Biochemical Pathways
The conversion of carboxylic acids to methyl esters is a common reaction in organic chemistry and biochemistry .
properties
IUPAC Name |
methyl dodec-11-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAFEBOAMBOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302569 | |
Record name | 11-Dodecynoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24567-43-9 | |
Record name | 11-Dodecynoic acid, methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Dodecynoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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